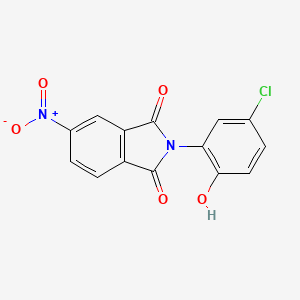![molecular formula C14H17N3OS B5782189 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IBT and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
IBT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IBT has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, IBT has been used as a fungicide and insecticide. In material science, IBT has been used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of IBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. IBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. IBT has also been shown to inhibit the activity of protein kinase CK2, a signaling pathway involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
IBT has been shown to have several biochemical and physiological effects. In vitro studies have shown that IBT can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that IBT can reduce inflammation and tumor growth in animal models. However, the effects of IBT on human health are not fully understood, and further studies are needed.
Vorteile Und Einschränkungen Für Laborexperimente
IBT has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, IBT also has limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on IBT. One direction is to investigate the potential use of IBT as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the use of IBT as a building block for the synthesis of new materials with unique properties. Further studies are also needed to determine the safety and potential side effects of IBT in humans.
Conclusion:
In conclusion, IBT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBT has been synthesized using different methods and has been extensively studied for its potential use in medicine, agriculture, and material science. IBT has several biochemical and physiological effects, and further studies are needed to determine its safety and potential side effects in humans. There are several future directions for research on IBT, including its potential use as a therapeutic agent and as a building block for the synthesis of new materials.
Synthesemethoden
IBT can be synthesized using different methods, including the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of potassium carbonate. Another synthesis method involves the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of sodium hydride. Both methods result in the formation of IBT.
Eigenschaften
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(2)8-13-15-14(17-16-13)19-9-12(18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJGOSWVUEDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)



![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)



![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)
